O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate
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Overview
Description
O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate is an organophosphate compound primarily known for its use as an insecticide. This compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects, leading to their paralysis and death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate typically involves the reaction of ethylphosphonothioic dichloride with 2,2,2-trichloroethanol in the presence of a base. The reaction conditions often include a solvent such as toluene and a temperature range of 50-70°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxon derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphonic acid derivatives.
Substitution: The ethyl and trichloroethyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base are commonly used.
Major Products
Oxidation: Oxon derivatives.
Hydrolysis: Phosphonic acid derivatives.
Substitution: Various alkyl or aryl phosphonothioates.
Scientific Research Applications
O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphate compounds.
Biology: Studied for its effects on acetylcholinesterase and its potential use in pest control.
Medicine: Investigated for its potential as a model compound for studying nerve agents and their antidotes.
Industry: Utilized in the formulation of insecticides for agricultural use
Mechanism of Action
The primary mechanism of action of O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate is the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventually death of the insect .
Comparison with Similar Compounds
Similar Compounds
O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate: Another organophosphate with similar insecticidal properties.
2,2,2-Trichloroethanol: Shares the trichloroethyl group but differs in its overall structure and applications
Uniqueness
O-Ethyl O-(2,2,2-trichloroethyl) ethylphosphonothioate is unique due to its specific combination of ethyl and trichloroethyl groups, which contribute to its high potency as an acetylcholinesterase inhibitor. This makes it particularly effective as an insecticide compared to other organophosphates .
Properties
CAS No. |
91168-85-3 |
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Molecular Formula |
C6H12Cl3O2PS |
Molecular Weight |
285.6 g/mol |
IUPAC Name |
ethoxy-ethyl-sulfanylidene-(2,2,2-trichloroethoxy)-λ5-phosphane |
InChI |
InChI=1S/C6H12Cl3O2PS/c1-3-10-12(13,4-2)11-5-6(7,8)9/h3-5H2,1-2H3 |
InChI Key |
CEVSVCMEIJFEJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(CC)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
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